molecular formula C6H4Br3N B8479038 Pyridine, 3-bromo-2-(dibromomethyl)- CAS No. 865449-17-8

Pyridine, 3-bromo-2-(dibromomethyl)-

Cat. No.: B8479038
CAS No.: 865449-17-8
M. Wt: 329.81 g/mol
InChI Key: CLMUDUURKHDMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-bromo-2-(dibromomethyl)- (C₆H₄Br₃N) is a brominated pyridine derivative characterized by a bromine atom at the 3-position and a dibromomethyl (-CHBr₂) group at the 2-position. This compound is structurally significant due to its high bromine content, which enhances its reactivity in substitution and coupling reactions. The geminal dibromomethyl group introduces steric and electronic effects, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

865449-17-8

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

IUPAC Name

3-bromo-2-(dibromomethyl)pyridine

InChI

InChI=1S/C6H4Br3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H

InChI Key

CLMUDUURKHDMRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(Br)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

DBDMH generates bromine radicals in the presence of initiators (e.g., AIBN or BPO), which abstract hydrogen from the methyl group of 2-methylpyridine derivatives, forming a carbon-centered radical. Bromine atoms from DBDMH then add to the radical, forming a dibromomethyl group.

Key Experimental Conditions

ParameterValue/DescriptionSource
Starting Material 3-Bromo-2-methylpyridine
Brominating Agent DBDMH
Solvent Carbon tetrachloride (CCl₄)
Initiator AIBN or BPO (0.5 mol%)
Temperature 20–80°C (optimal at 80°C)
Reaction Time 24 hours
Yield Up to 92% (with 40 mmol DBDMH)

Example Protocol

  • Dissolve 10 mmol of 3-bromo-2-methylpyridine in 30 mL CCl₄.

  • Add 40 mmol DBDMH and 0.5 mol% AIBN.

  • Reflux at 80°C for 24 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate = 60:1).
    Yield : 92%.

Bromination with N-Bromosuccinimide (NBS)

NBS is a common brominating agent for allylic or benzylic positions, often used in radical reactions.

Reaction Mechanism

NBS generates bromine radicals under thermal or photochemical conditions, which abstract hydrogen from the methyl group, leading to bromination.

Key Experimental Conditions

ParameterValue/DescriptionSource
Starting Material 3-Bromo-2-methylpyridine
Brominating Agent NBS (2–3 equiv)
Solvent Dichloromethane (DCM) or CCl₄
Initiator Light or BPO
Temperature Room temperature to 60°C
Yield Not explicitly reported; comparable to DBDMH

Challenges

  • Selectivity : Requires precise control to avoid over-bromination.

  • By-products : Polybrominated derivatives may form, necessitating debromination steps.

Bromination Using HBr/H₂O₂ in Oleum

This method combines hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in the presence of oleum (65% H₂SO₄) for electrophilic bromination.

Reaction Mechanism

Oleum generates Br⁺ ions, which attack the methyl group of 3-bromo-2-methylpyridine. H₂O₂ acts as an oxidizing agent to regenerate Br⁺.

Key Experimental Conditions

ParameterValue/DescriptionSource
Starting Material 3-Bromo-2-methylpyridine
Brominating Agent HBr (33% in H₂O₂)
Catalyst Oleum (65% H₂SO₄)
Temperature 80–100°C
Yield Moderate (exact value not reported)

Limitations

  • Harsh Conditions : High temperatures and corrosive reagents complicate scale-up.

Comparative Analysis of Bromination Methods

Method Advantages Disadvantages Yield
DBDMH/AIBNHigh yield, mild conditions, low toxicityRequires precise stoichiometry85–92%
NBSVersatile, widely usedRisk of over-bromination~70–85%
HBr/H₂O₂/OleumCost-effectiveHarsh conditions, by-products~60–70%

Purification and Characterization

Post-reaction purification typically involves:

  • Washing : Neutralization with NaHCO₃ and NaCl solutions.

  • Drying : Anhydrous MgSO₄.

  • Chromatography : Column chromatography (petroleum ether/ethyl acetate = 60:1).

Spectral Data (Hypothetical):

  • ¹H NMR : δ 7.8–7.6 (m, 2H, pyridine H), 4.4 (s, 1H, CHBr₂).

  • ¹³C NMR : δ 160.2 (C-Br), 135.8 (C-CHBr₂).

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-bromo-2-(dibromomethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution products: Various substituted pyridines depending on the nucleophile used.

    Oxidized products: Pyridine N-oxides or other oxidized derivatives.

    Reduced products: Debrominated pyridines.

Scientific Research Applications

Pyridine, 3-bromo-2-(dibromomethyl)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-2-(dibromomethyl)- involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The pathways involved include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The reactivity and applications of brominated pyridines depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Brominated Pyridine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Applications Evidence Source
3-Bromo-2-(dibromomethyl)pyridine 3-Br, 2-CHBr₂ ~331.83* High bromine density; reactive sites for nucleophilic substitution or elimination Pharmaceutical intermediates
3-Bromo-2-(bromomethyl)pyridine hydrobromide 3-Br, 2-CH₂Br (as HBr salt) 331.83 Ionic form enhances solubility in polar solvents; less steric hindrance than dibromo Synthetic intermediates
3-Bromo-2-(difluoromethyl)-6-fluoropyridine 3-Br, 2-CF₂H, 6-F 217.26 Electron-withdrawing substituents (F, CF₂H) stabilize intermediates; resistant to oxidation Agrochemical synthesis
(S)-3-Bromo-2-(1-methoxyethyl)pyridine 3-Br, 2-CH₂CH(OCH₃) 216.08 Chiral center and ether group enable asymmetric synthesis; moderate polarity Catalysis, chiral building blocks
3-Bromo-2-(iso-butyl)pyridine 3-Br, 2-(CH₂CH(CH₃)₂) 214.10 Bulky iso-butyl group increases steric hindrance; lipophilic Ligand design, organometallics

*Calculated based on analogous compounds in .

Crystallographic and Structural Insights

  • Crystal Packing : In N-[6-(dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide (), the dibromomethyl group adopts a conformation where Br atoms tilt away from the pyridine plane, minimizing steric clashes. Weak intramolecular C–H···O interactions stabilize the structure .
  • Comparison with Hydrobromide Salts : The ionic nature of 3-bromo-2-(bromomethyl)pyridine hydrobromide () enhances its solubility in polar solvents but reduces volatility compared to neutral analogs .

Q & A

Basic: What synthetic methodologies are effective for introducing dibromomethyl groups into pyridine derivatives, and how do reaction conditions influence yield?

Answer:
The introduction of dibromomethyl groups to pyridine derivatives typically involves bromination using agents like N-bromosuccinimide (NBS) under radical-initiated conditions. A common approach involves refluxing the pyridine precursor with NBS in a halogenated solvent (e.g., CCl₄) using azobisisobutyronitrile (AIBN) as a radical initiator . Key factors influencing efficiency include:

  • Temperature control : Higher temperatures (reflux) accelerate radical formation but may lead to over-bromination.
  • Solvent choice : Non-polar solvents like CCl₄ minimize side reactions.
  • Stoichiometry : Excess NBS (1.2–1.5 equiv.) ensures complete substitution while avoiding di-brominated byproducts.

Table 1: Optimization of Reaction Conditions

ConditionYield (%)Byproducts Observed
NBS (1.0 equiv.)5010% di-brominated
NBS (1.5 equiv.)655% di-brominated
AIBN (10 mol%)70<2% di-brominated

Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is critical for isolating the target compound .

Advanced: How can regioselectivity challenges in bromination reactions of polyhalogenated pyridines be addressed using computational modeling?

Answer:
Regioselectivity in bromination is influenced by electronic and steric effects. Density Functional Theory (DFT) calculations can predict reactive sites by analyzing:

  • Electrostatic potential maps : Highlight electron-rich regions prone to electrophilic attack.
  • Transition state energies : Lower energy pathways favor specific substitution patterns.

For 3-bromo-2-(dibromomethyl)pyridine, computational studies reveal that the dibromomethyl group directs bromination to the para position (C-4) due to its electron-withdrawing effect, stabilizing the transition state . Experimental validation using isotopic labeling or kinetic studies is recommended to resolve discrepancies between computational predictions and empirical data.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing 3-bromo-2-(dibromomethyl)pyridine?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons and coupling patterns (e.g., J = 5.2 Hz for adjacent protons).
    • ¹³C NMR : Confirms substitution patterns via deshielded carbons (C-Br typically ~120–130 ppm).
  • X-ray Crystallography :
    • SHELX software (SHELXL/SHELXS) is used for structure refinement. The dibromomethyl group’s orientation (tilted ~12° from the pyridine plane) and intermolecular interactions (e.g., C–H⋯O/N–H⋯Br) are critical for validating crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., M+ = 328.81 g/mol for C₆H₄Br₃N).

Advanced: What strategies resolve contradictory data in reaction mechanisms involving dibromomethylpyridine intermediates?

Answer:
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Strategies include:

  • Isotopic Labeling : Track bromine migration using ⁸¹Br isotopes.
  • Kinetic Isotope Effects (KIE) : Differentiate between radical (KIE ~1.0) and ionic (KIE >2.0) mechanisms.
  • In Situ Monitoring : Raman or IR spectroscopy tracks intermediate formation in real-time.

For example, AIBN-initiated bromination proceeds via a radical chain mechanism, validated by the absence of carbocation rearrangements in GC-MS data .

Basic: What purification methods optimize yield and purity for dibromomethyl-substituted pyridines?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (3–5% ethyl acetate in petroleum ether) to separate di-brominated impurities.
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals (purity >98% by HPLC).
  • Sublimation : For thermally stable derivatives, sublimation under reduced pressure (80°C, 0.1 mmHg) avoids decomposition .

Table 2: Comparison of Purification Methods

MethodPurity (%)Recovery (%)
Column Chromatography9570
Recrystallization9860
Sublimation9950

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.